4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one
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Overview
Description
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one: is a compound that features a boronic ester group attached to a phenyl ring, which is further connected to an azetidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one typically involves the following steps:
Borylation Reaction: The introduction of the boronic ester group can be achieved through a borylation reaction. This involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.
Coupling Reaction: The borylated intermediate is then coupled with an azetidinone derivative using a Suzuki-Miyaura coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a phenol derivative.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene or ethanol.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the coupling partner.
Scientific Research Applications
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester and azetidinone groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The azetidinone ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar boronic ester group but with an aldehyde functional group instead of an azetidinone.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group but with an aniline functional group instead of an azetidinone.
Uniqueness
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one is unique due to the combination of the boronic ester and azetidinone groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and medicinal chemistry.
Properties
CAS No. |
2369772-35-8 |
---|---|
Molecular Formula |
C15H20BNO3 |
Molecular Weight |
273.1 |
Purity |
95 |
Origin of Product |
United States |
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